molecular formula C5H10O4 B145961 2,2-Bis(hydroxymethyl)propionic acid CAS No. 4767-03-7

2,2-Bis(hydroxymethyl)propionic acid

Cat. No. B145961
CAS RN: 4767-03-7
M. Wt: 134.13 g/mol
InChI Key: PTBDIHRZYDMNKB-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) is a multifunctional compound that serves as a key building block in the synthesis of dendritic aliphatic polyesters and other polymeric structures. It is characterized by the presence of two hydroxymethyl groups attached to a central propionic acid moiety, which makes it a versatile ligand for complexation with metal ions due to its tripod-like structure .

Synthesis Analysis

The synthesis of bis-MPA-based dendritic structures has been achieved through various methods. A double-stage convergent approach has been utilized to synthesize high-generation dendrimers with bis-MPA, significantly reducing the number of synthetic steps and simplifying purification processes . Another convergent synthesis method involves using bis-MPA as a building block and 1,1,1-tris(hydroxyphenyl)ethane as a core molecule, with esterification steps performed by converting the acid into the corresponding acid chloride . Additionally, bis-MPA has been synthesized from propyl aldehyde, formaldehyde, and hydrogen peroxide through aldol condensation and oxidation reactions, with specific conditions optimizing the yield .

Molecular Structure Analysis

The molecular structure of bis-MPA has been determined by X-ray crystallography, revealing that the carboxylate form of bis-MPA can act as an anionic oxygen tripod ligand for hard metal ions, with a coordinating oxygen atom span of about 2.7 Å . This tripod-like structure is conducive to forming complex cations with metal ions, as demonstrated in the crystal structure of a dicopper complex with bis-MPA derivatives .

Chemical Reactions Analysis

Bis-MPA-based dendrimers have been subjected to various surface modifications through reactions with different acid chlorides, leading to end-functionalized dendrimers with diverse thermal and solution behaviors . The self-assembly of bis-MPA-based dendritic structures onto gold surfaces has also been explored, with a focus on the hydrolysis of acetonide protecting groups to create reactive OH-terminated surface-attached dendrons . Furthermore, the non-aldol aldol process has been extended to bis(propionates) to synthesize diastereomeric alkanals, demonstrating the reactivity of bis-MPA derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-MPA-based dendrimers vary significantly depending on their end groups. For instance, dendrimers terminated with long alkyl chains exhibit high solubility in non-polar solvents and low solubility in polar solvents, while hydroxyl-functionalized dendrimers display a higher glass transition temperature . Molecular self-diffusion studies of dendrimers in chloroform have been conducted to understand their behavior in solution . Additionally, bis-MPA has been used to selectively oxidize trimethylolpropane to bis(hydroxymethyl)butyric acid, an important chemical for the bio-based polymer industry, with Corynebacterium sp. enhancing the conversion rate and yield .

Scientific Research Applications

  • Molecular Structure Analysis :Bis-MPA's molecular structure makes it a potential ligand for hard metal ions. Its carboxylate is considered an effective anionic oxygen tripod ligand, with a significant span of coordinating oxygen atoms (Müller, Lachmann, & Wunderle, 1993).

  • Polymer Synthesis :It is used in the synthesis of hyperbranched polyesters. Studies have shown its effectiveness in creating polymers with varying degrees of branching, influenced by factors like monomer addition and heat treatment (Magnusson, Malmström, & Hult, 2000).

  • Heavy Metal Adsorption :Bis-MPA-modified materials show promise in adsorbing heavy metal ions. The grafted polymers display competitive adsorption properties for ions like Cu(II), Hg(II), Zn(II), and Cd(II) (Liu & Wang, 2007).

  • Biomedical Applications :In the biomedical field, bis-MPA based polymers, especially polycarbonates, have been utilized for drug and nucleic acid delivery, showcasing their biocompatibility and ease of synthesis (Ansari et al., 2021).

  • Dendritic Structure Synthesis :Its role in synthesizing dendritic structures, crucial for surface reactions and material science, has been explored. This includes the creation of various generations of dendritic structures for different applications (Ostmark et al., 2005).

  • Thermostimulated Processes in Material Science :Bis-MPA is also involved in thermostimulated processes, especially in high-pressure plastic deformation studies with materials like starch (Zhorin et al., 2010).

Safety And Hazards

2,2-Bis(hydroxymethyl)propionic acid can cause serious eye irritation and may cause respiratory irritation . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

Future Directions

2,2-Bis(hydroxymethyl)propionic acid has potential applications in various fields. For instance, it can be used as a delivery system for potent anticancer drugs such as cisplatin and doxorubicin, as well as agents for both boron neutron capture therapy and photodynamic therapy . It also has potential applications in the production of coatings with high heat resistance .

properties

IUPAC Name

3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid
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InChI

InChI=1S/C5H10O4/c1-5(2-6,3-7)4(8)9/h6-7H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBDIHRZYDMNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34590-77-7
Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID4027577
Record name 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid
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Molecular Weight

134.13 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-
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Product Name

2,2-Bis(hydroxymethyl)propionic acid

CAS RN

4767-03-7
Record name Dimethylolpropionic acid
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Record name Dimethylolpropionic acid
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Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-
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Record name 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid
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Record name 2,2-bis(hydroxymethyl)propionic acid
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Record name DIMETHYLOLPROPIONIC ACID
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Synthesis routes and methods I

Procedure details

One loopful bacterial cells of Rhodococcus erythropolis SD806 strain were inoculated in 200 ml of a culture medium having the same composition as culture medium 1 shown in Table 3 and incubated with shaking at 30° C. for 2 days. After completion of the incubation, the bacterial cells were harvested by centrifugation and 1 liter of a 50 mM potassium phosphate buffer solution containing 5 g of 1,1,1-tris(hydroxymethyl)ethane was added thereto to prepare a resting cell suspension reaction mixture. The reaction mixture had a turbidity in terms of absorbance of 0.8 at 660 nm. This was shaken at 30° C. for 24 hours. A portion of the reaction mixture was analyzed by high performance liquid chromatography and as a result, it was found that 3.3 g of 1,1,1-tris(hydroxymethyl)ethane was oxidized and decomposed to produce 1.1 g of 2,2-bis (hydroxymethyl)propionaldehyde and 2.0 g of 2,2-bis (hydroxymethyl)propionic acid.
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Synthesis routes and methods II

Procedure details

Examples of polyester polyols selected for the ACBC layer, and, in embodiments, for reaction with the polyisocyanate are known, and can be obtained from Perstorp Specialty Chemicals (Perstorp, Sweden) as BOLTORN® P500 (OH value of 560 to 630 milligram KOH/gram, Mw (GPC)=1,800), P1000 (OH value of 430 to 490 mg KOH/grams, Mw (GPC)=1,500), H20 (OH value of 490 to 520 mg KOH/grams, Mw (GPC)=2,100, Tg=25° C.), H2003 (OH value of 280 to 310 mg KOH/grams, Mw (GPC)=2,500, Tg=−5° C.), H2004 (OH value of 110 to 130 mg KOH/grams, Mw (GPC)=3,200, Tg=−35° C.), H30 (OH value of 490 to 510 mg KOH/grams, Mw (GPC)=3,500, Tg=35° C.), H40 (OH value of 470 to 500 mg KOH/grams, Mw (GPC)=5,100, Tg=40° C.), U3000 (OH value of 77 mg KOH/grams, Mw (GPC)=6,500), and W3000 (OH value of 45 mg KOH/grams, Mw (GPC)=10,000). In embodiments, a dendritic polyester polyol selected for the ACBC layer formation can be formed by, for example, the polymerization of a core such as trimethylolpropane and branches extending therefrom of 2,2-dimethylol propionic acid (Bis-MPA), and which resulting products can be referred to as hydroxyl-functional dendritic polyesters.
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polyester polyols
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485 (± 15) mg
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77 mg
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polyisocyanate
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595 (± 35) mg
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460 (± 30) mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Bis(hydroxymethyl)propionic acid
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Reactant of Route 6
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Citations

For This Compound
3,010
Citations
H Magnusson, E Malmström, A Hult - Macromolecules, 2000 - ACS Publications
The structure buildup in hyperbranched polyesters from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) was studied experimentally. Bis-MPA and its dendritic trimer were both …
Number of citations: 157 pubs.acs.org
H Ihre, A Hult, JMJ Fréchet, I Gitsov - Macromolecules, 1998 - ACS Publications
The fourth generation tridendron dendrimer based on 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with 48 hydroxyl groups was synthesized in high yields using N,N‘-…
Number of citations: 434 pubs.acs.org
H Ihre, A Hult, E Söderlind - Journal of the American Chemical …, 1996 - ACS Publications
Dendritic aliphatic polyesters of one, two, three, and four generations (M w : 906, 1856, 3754, and 7549 g/mol) were synthesized in the convergent fashion, using 2,2-bis(hydroxymethyl)…
Number of citations: 391 pubs.acs.org
E Malmström, M Johansson… - … Chemistry and Physics, 1996 - Wiley Online Library
A hyperbranched hydroxyfunctional polyester based on 2,2‐bis(hydroxymethyl)propionic acid as AB 2 ‐monomer and a tetrafunctional polyol as core was end‐capped with five different …
Number of citations: 131 onlinelibrary.wiley.com
I Ansari, P Singh, A Mittal, RI Mahato, D Chitkara - Biomaterials, 2021 - Elsevier
Designing grafted biodegradable polymers with tailored multi-functional properties is one of the most researched fields with extensive biomedical applications. Among many …
Number of citations: 10 www.sciencedirect.com
H Komber, A Ziemer, B Voit - Macromolecules, 2002 - ACS Publications
The existence of ether byproducts could be clearly proven for the hyperbranched polymerization of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) using NMR spectroscopy. …
Number of citations: 80 pubs.acs.org
TS Demina, TA Akopova, LV Vladimirov… - Polymer Science Series …, 2011 - Springer
New polymer salts and N-acetylated chitosan derivatives are prepared in an extruder by the method of solid-phase synthesis via the interaction of chitosan and 2,2-bis(hydroxymethyl)…
Number of citations: 20 link.springer.com
Z Li, Y Ma, J Lin, P Shi, S Wu, D Han, J Gong - The Journal of Chemical …, 2022 - Elsevier
The solubility of 2,2-Bis(hydroxymethyl)propionic acid (DMPA) in 12 mono solvents (methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, 2-butanol, methyl ethanoate, ethyl acetate, …
Number of citations: 4 www.sciencedirect.com
A Pacini, A Nitti, G Sangiovanni… - Journal of Polymer …, 2021 - Wiley Online Library
We present the synthesis and characterization of two aliphatic AB 2 monomers derived from the readily available 2,2‐bis(hydroxymethyl)propionic acid and containing one alkyne group …
Number of citations: 7 onlinelibrary.wiley.com
H Ihre, M Johansson, E Malmström - Advances in Dendritic …, 1996 - books.google.com
The synthesis and characterization of dendrimers and hyperbranched aliphatic polyesters based on 2, 2-bis (hydroxymethyl) propionic acid (bis-MPA) as AB2-monomer are described. …
Number of citations: 0 books.google.com

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